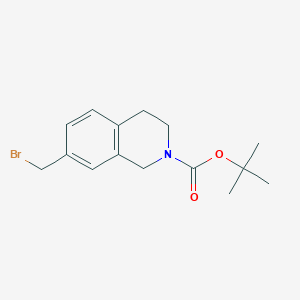
(2S)-4-methyl-2-(3,3,3-trifluoropropanamido)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-methyl-2-(3,3,3-trifluoropropanamido)pentanoic acid is an organic compound with a complex structure that includes a trifluoropropanamido group attached to a pentanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-methyl-2-(3,3,3-trifluoropropanamido)pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the amidation reaction, where a suitable amine reacts with a carboxylic acid derivative under controlled conditions. The reaction conditions often include the use of coupling agents like EDCI or DCC to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
化学反応の分析
Types of Reactions
(2S)-4-methyl-2-(3,3,3-trifluoropropanamido)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The trifluoropropanamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
(2S)-4-methyl-2-(3,3,3-trifluoropropanamido)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (2S)-4-methyl-2-(3,3,3-trifluoropropanamido)pentanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s trifluoropropanamido group plays a crucial role in its binding affinity and specificity, influencing the pathways involved in its biological activity.
類似化合物との比較
Similar Compounds
- (2S)-4-methyl-2-(3,3,3-trifluoropropanamido)butanoic acid
- (2S)-4-methyl-2-(3,3,3-trifluoropropanamido)hexanoic acid
Uniqueness
(2S)-4-methyl-2-(3,3,3-trifluoropropanamido)pentanoic acid is unique due to its specific structural features, such as the trifluoropropanamido group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
特性
| { "Design of the Synthesis Pathway": "The synthesis of (2S)-4-methyl-2-(3,3,3-trifluoropropanamido)pentanoic acid can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-methyl-2-oxopentanoic acid", "3,3,3-trifluoropropanoyl chloride", "ammonia", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ { "Step 1": "4-methyl-2-oxopentanoic acid is reacted with ammonia in the presence of sodium hydroxide to form the corresponding amide intermediate." }, { "Step 2": "The amide intermediate is then reacted with 3,3,3-trifluoropropanoyl chloride in the presence of a base catalyst to form the corresponding trifluoropropanamide intermediate." }, { "Step 3": "The trifluoropropanamide intermediate is then hydrolyzed with hydrochloric acid to form the final product, (2S)-4-methyl-2-(3,3,3-trifluoropropanamido)pentanoic acid." }, { "Step 4": "The final product is isolated and purified using standard techniques such as extraction, filtration, and recrystallization." } ] } | |
CAS番号 |
1103527-33-8 |
分子式 |
C9H14F3NO3 |
分子量 |
241.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



